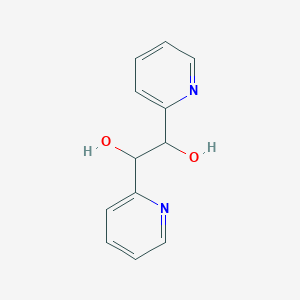

1,2-Dipyridin-2-ylethane-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1141-05-5 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1,2-dipyridin-2-ylethane-1,2-diol |

InChI |

InChI=1S/C12H12N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11-12,15-16H |

InChI Key |

HVIBJFDEUPZPPC-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O |

Canonical SMILES |

C1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O |

Other CAS No. |

1141-05-5 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dipyridin 2 Ylethane 1,2 Diol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1,2-Dipyridin-2-ylethane-1,2-diol identifies two primary disconnection points, highlighting the key precursors for its synthesis. The most intuitive disconnection is the central carbon-carbon bond between the two hydroxyl-bearing carbons. This bond cleavage leads back to two molecules of a single key precursor: 2-pyridinecarboxaldehyde (B72084). This retrosynthetic pathway suggests that a reductive coupling reaction, such as a pinacol (B44631) coupling, would be a direct method for the synthesis of the target molecule. wikipedia.orgorganic-chemistry.org

Alternatively, a functional group interconversion approach can be envisioned. The vicinal diol can be seen as the reduction product of the corresponding α-diketone, 1,2-di(pyridin-2-yl)ethane-1,2-dione, also known as 2,2'-pyridil (B1585533). bldpharm.comchemscene.com This diketone then becomes a key intermediate, which can be synthesized from precursors like 2-pyridinecarboxaldehyde. This two-step approach, involving the formation of the diketone followed by its reduction, offers another strategic route to the target diol.

Therefore, the principal precursor for the synthesis of this compound is 2-pyridinecarboxaldehyde (picolinaldehyde). wikipedia.orgfishersci.casigmaaldrich.com This readily available starting material can be prepared through the oxidation of 2-methylpyridine (B31789) or 2-pyridinemethanol. wikipedia.orggoogle.com

Classical Synthetic Routes to this compound

The classical synthesis of this compound can be broadly categorized into oxidative and reductive methodologies.

Oxidative Approaches

Oxidative strategies typically involve the synthesis of an intermediate which is then converted to the target diol. A key intermediate in this approach is the α-diketone, 1,2-di(pyridin-2-yl)ethane-1,2-dione. One reported method involves the treatment of 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one with ethyl acetate (B1210297) to yield the diketone. researchgate.net This diketone can then be selectively reduced to the desired 1,2-diol using appropriate reducing agents.

| Intermediate | Oxidizing/Reaction Condition | Product | Reference |

| 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one | Ethyl acetate | 1,2-di(pyridin-2-yl)ethane-1,2-dione | researchgate.net |

Reductive Methodologies

Reductive methods are more direct and commonly involve the coupling of two molecules of 2-pyridinecarboxaldehyde. The pinacol coupling reaction is a classic example of such a transformation, where a carbon-carbon bond is formed between the carbonyl groups of two aldehyde molecules in the presence of an electron donor, resulting in a vicinal diol. wikipedia.orgorganic-chemistry.org

A specific example of a metal-mediated coupling involves the reaction of 2-pyridinecarboxaldehyde with a tungsten imido complex, W(NPh)(o-(Me3SiN)2C6H4)(py)2, which yields a diolate complex, W(NPh)(o-(Me3SiN)2C6H4)(OCH(C5H4N)CH(C5H4N)O). nih.gov Subsequent hydrolysis of this complex would afford the target this compound.

| Starting Material | Reagents/Catalyst | Product | Reference |

| 2-Pyridinecarboxaldehyde | W(NPh)(o-(Me3SiN)2C6H4)(py)2 | W(NPh)(o-(Me3SiN)2C6H4)(OCH(C5H4N)CH(C5H4N)O) | nih.gov |

| Diaryl ketones | B2pin2, Pyridine (B92270) | Symmetrical 1,2-diols | rsc.org |

Multi-component Reaction Strategies

While specific multi-component reactions leading directly to this compound are not extensively documented in the literature, the principles of multi-component reaction design suggest potential pathways. Such a strategy would involve the simultaneous combination of three or more starting materials to form the target molecule in a single synthetic operation. Conceptually, this could involve the reaction of two equivalents of 2-pyridinecarboxaldehyde with a suitable reagent that facilitates the C-C bond formation and subsequent reduction in one pot.

Enantioselective Synthesis of Chiral this compound Stereoisomers

The synthesis of specific stereoisomers of this compound, which possesses two chiral centers, requires the use of enantioselective methods.

Asymmetric Catalysis in Diol Formation

The enantioselective synthesis of vicinal diols from aldehydes is a well-established field in organic chemistry, and these general methodologies can be applied to the synthesis of chiral this compound. nih.govnih.govacs.orgacs.org One major approach is the catalytic asymmetric nucleophilic addition to the carbonyl group of 2-pyridinecarboxaldehyde. The use of chiral catalysts can direct the formation of a specific enantiomer of the resulting alcohol. bohrium.combohrium.comulakbim.gov.trbenthamdirect.comresearchgate.net For the formation of a diol, this could involve a sequential addition strategy or a catalytic asymmetric pinacol coupling.

Nickel-catalyzed reductive coupling of aldehydes with dienol ethers, using chiral phosphoramidite (B1245037) ligands, has been shown to produce monoprotected vicinal diols with high diastereo- and enantioselectivity. nih.govacs.org Adapting such a system to a reductive coupling of 2-pyridinecarboxaldehyde could provide a route to enantiomerically enriched this compound.

Another powerful strategy is the asymmetric addition of diazoacetates to aldehydes, catalyzed by chiral magnesium complexes, which can lead to chiral β-hydroxy-α-ketoesters. nih.govacs.org These intermediates can then be further transformed into the desired chiral vicinal diols.

| Reaction Type | Catalyst/Ligand Type | General Outcome | Applicability | Reference |

| Nucleophilic addition of dialkylzinc reagents | Chiral amino alcohols, BINOL derivatives | Enantioenriched secondary alcohols | Synthesis of chiral building blocks for the diol | bohrium.combohrium.comresearchgate.net |

| Reductive coupling of aldehydes and dienol ethers | Chiral phosphoramidites (e.g., VAPOL-derived) with Nickel | Enantio- and diastereoselective monoprotected vicinal diols | Direct asymmetric synthesis of the diol | nih.govacs.org |

| Addition of ethyl diazoacetate to aldehydes | Chiral dinuclear Magnesium complexes | Chiral β-hydroxy-α-ketoesters | Stepwise synthesis of the chiral diol | nih.govacs.org |

Chiral Auxiliary-mediated Syntheses

The asymmetric synthesis of vicinal diols from prochiral diketones can be effectively achieved using chiral auxiliaries. These are stereogenic groups temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. While specific studies on the chiral auxiliary-mediated synthesis of this compound are not extensively documented, the principles can be inferred from the well-established asymmetric reduction of other ketones and diketones.

One common strategy involves the use of chiral ligands to modify reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165). These modified hydrides can deliver hydrogen in a stereoselective manner. For instance, chiral amino alcohols have been successfully used to create chiral hydride reagents for the asymmetric reduction of various ketones.

Another approach is the use of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. This method employs a catalytic amount of a chiral oxazaborolidine with a stoichiometric amount of a borane (B79455) source to achieve high enantioselectivity in the reduction of a wide range of ketones. For a substrate like 2,2'-pyridil, the two ketone groups could potentially be reduced in a stepwise or simultaneous manner, with the stereochemistry being directed by the chiral catalyst. The choice of chiral auxiliary and reaction conditions would be crucial in determining the diastereomeric and enantiomeric purity of the resulting diol.

Table 1: Common Chiral Auxiliaries and Their Potential Application in Diketone Reduction

| Chiral Auxiliary Type | Example | Potential Application for 2,2'-Pyridil Reduction |

| Chiral Amino Alcohols | (1R,2S)-(-)-Norephedrine | Modification of LiAlH4 for diastereoselective reduction. |

| Chiral Oxazolidinones | (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric aldol-type reactions leading to chiral precursors. |

| Camphorsultams | (1S)-(+)-10-Camphorsulfonic acid | Asymmetric Diels-Alder reactions or alkylations of derived substrates. |

| Chiral Diamines | (1R,2R)-1,2-Diaminocyclohexane | In conjunction with metal catalysts for asymmetric transfer hydrogenation. |

It is important to note that the application of these auxiliaries to 2,2'-pyridil would require empirical optimization of reaction parameters such as solvent, temperature, and the specific stoichiometry of the reagents to achieve high yields and stereoselectivity.

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols from ketones. This is typically achieved through the use of isolated enzymes (ketoreductases or alcohol dehydrogenases) or whole-cell systems. These biocatalysts can exhibit remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions.

For the synthesis of this compound, the biocatalytic reduction of 2,2'-pyridil would be the most direct route. Ketoreductases (KREDs) are a well-studied class of enzymes that catalyze the reduction of a broad range of ketones with high enantioselectivity. The stereochemical outcome (either (R)- or (S)-alcohol) can often be controlled by selecting an appropriate enzyme that follows either the Prelog or anti-Prelog rule of substrate recognition.

The process would involve incubating 2,2'-pyridil with a selected microorganism or an isolated KRED. A co-factor regeneration system, such as using glucose and glucose dehydrogenase or isopropanol (B130326) and a corresponding alcohol dehydrogenase, is typically required to recycle the NAD(P)H cofactor consumed during the reduction.

Table 2: Potential Biocatalytic Approaches for this compound Synthesis

| Biocatalyst Type | Substrate | Potential Product | Key Considerations |

| Ketoreductase (KRED) | 2,2'-Pyridil | Enantiopure this compound | Enzyme screening for activity and stereoselectivity is crucial. |

| Whole-cell (e.g., Saccharomyces cerevisiae) | 2,2'-Pyridil | Stereoisomeric mixture of the diol | Lower cost but may result in lower selectivity and side products. |

| Engineered Microorganisms | 2,2'-Pyridil | Specific stereoisomer of the diol | Higher selectivity through targeted enzyme expression. |

The success of a biocatalytic approach would depend on identifying a suitable enzyme that can accommodate the two pyridyl groups of the substrate and efficiently catalyze the reduction with high stereocontrol.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key aspects include the use of safer solvents, renewable feedstocks, and energy-efficient methods.

Solvent-free and Aqueous Media Syntheses

Performing reactions in water or without a solvent are cornerstones of green chemistry. For the synthesis of this compound, an aqueous synthesis of a related compound, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, has been reported. This reaction involves the copper(II)-catalyzed dimerization of 2-pyridinecarboxaldehyde in a water/ethanol (B145695) mixture under ambient conditions. While this produces an enediol, subsequent reduction could potentially yield the target diol in a relatively green process.

Solvent-free reactions, often facilitated by grinding or microwave irradiation, can also be envisioned for the reduction of 2,2'-pyridil. For example, the solid-state reduction of ketones using sodium borohydride has been shown to be effective and can lead to easier product isolation and reduced solvent waste.

Catalyst-free and Sustainable Methodologies

While many reductions of ketones require a catalyst, some catalyst-free methods have been explored, although they often necessitate harsher conditions. For instance, a catalyst-free synthesis of 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one, a precursor to 2,2'-pyridil, has been reported from 2-pyridinecarboxaldehyde and 2-pyridinemethanol, but this required a high temperature of 140°C.

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption. The reduction of 2,2'-pyridil to this compound could potentially be accelerated using microwave irradiation in the presence of a suitable reducing agent and a high-boiling, green solvent like glycerol (B35011) or even under solvent-free conditions.

Table 3: Comparison of Green Synthesis Parameters

| Method | Solvent | Catalyst | Energy Input | Green Advantages |

| Aqueous Synthesis of Enediol Precursor | Water/Ethanol | Copper(II) complex | Ambient/Mild Heat | Use of benign solvents, mild conditions. |

| Solvent-free Reduction | None | - | Mechanical/Thermal | Reduced solvent waste, simplified workup. |

| Microwave-assisted Synthesis | High-boiling green solvent or none | Various | Microwave Irradiation | Reduced reaction times, energy efficiency. |

Scale-up Considerations and Process Optimization

The transition from a laboratory-scale synthesis to an industrial process for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Process optimization would focus on maximizing the yield and purity of the desired diol stereoisomer while minimizing costs and environmental impact. This involves a systematic study of reaction parameters such as temperature, pressure, catalyst loading, substrate concentration, and reaction time. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently screen these parameters and identify the optimal conditions.

For a potential large-scale synthesis involving the reduction of 2,2'-pyridil, key considerations would include:

Raw Material Sourcing and Cost: The availability and price of the starting material, 2,2'-pyridil or its precursors, will be a major factor.

Catalyst Selection and Recovery: If a catalyst is used (e.g., a precious metal catalyst for hydrogenation or a biocatalyst), its cost, activity, and the efficiency of its recovery and reuse are critical for economic viability.

Reaction Engineering: The choice of reactor type (e.g., batch, continuous flow) will depend on the reaction kinetics and heat transfer requirements. Continuous flow reactors can offer advantages in terms of safety, control, and scalability.

Downstream Processing: The isolation and purification of the final product from the reaction mixture must be efficient and scalable. This could involve crystallization, chromatography, or other separation techniques. The choice of method will depend on the physical properties of the diol and the impurities present.

Safety and Environmental Impact: A thorough hazard analysis of all chemicals and process steps is essential. Waste minimization and the use of greener solvents and reagents should be prioritized throughout the process development.

Process intensification, which aims to combine multiple unit operations into a single piece of equipment (e.g., reactive distillation), could also be explored to improve the efficiency and reduce the footprint of the manufacturing process.

Advanced Structural Investigations of 1,2 Dipyridin 2 Ylethane 1,2 Diol

Spectroscopic Probes for Molecular Structure and Conformation

Spectroscopic methods are indispensable tools for elucidating the structure and conformational preferences of molecules in both solution and the solid state. For 1,2-Dipyridin-2-ylethane-1,2-diol, a combination of nuclear magnetic resonance, vibrational, and electronic spectroscopies provides a comprehensive picture of its molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and stereochemistry of organic molecules. In the case of this compound, ¹H and ¹³C NMR spectroscopy provide key insights into the chemical environment of each atom.

The coupling constants between adjacent protons, particularly the vicinal coupling constant (³J) between the two methine protons, are crucial for determining the relative stereochemistry (meso or dl) of the diol. The magnitude of this coupling is dependent on the dihedral angle between the C-H bonds, as described by the Karplus equation. rubingroup.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine (B92270) rings and the C-OH carbons are diagnostic. For related diol compounds, the hydroxyl and aliphatic protons are observed at specific chemical shifts, and the aromatic protons appear in a distinct region of the spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridyl Protons | 7.0 - 8.5 | 120 - 150 |

| Methine Proton (CH-OH) | 4.5 - 5.5 | 70 - 80 |

| Hydroxyl Proton (OH) | 2.0 - 6.0 (variable) | - |

Note: These are predicted ranges based on data from analogous structures. Actual values may vary depending on the solvent, concentration, and temperature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods can confirm the presence of hydroxyl and pyridyl groups and provide information about hydrogen bonding.

The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. The position and shape of this band can indicate the extent of intra- and intermolecular hydrogen bonding. researchgate.net The C-H stretching vibrations of the pyridine rings typically appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyridine rings give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. liberty.edu The C-O stretching vibrations of the alcohol groups are expected in the 1000-1200 cm⁻¹ range.

Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine rings are often strong in the Raman spectrum. A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can allow for the assignment of specific vibrational modes. conicet.gov.arresearchgate.net

Table 2: Expected Characteristic Infrared and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200 - 3600 | IR (broad), Raman (weak) |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1600 | IR, Raman (strong) |

| C-O Stretch | 1000 - 1200 | IR (strong) |

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Stereochemical Elucidation

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions of the pyridine rings.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound exists as a pair of enantiomers (R,R and S,S) and a meso diastereomer, CD spectroscopy can be used to distinguish between these stereoisomers. The enantiomers will produce mirror-image CD spectra, while the achiral meso form will be CD-silent.

Crystallographic Analysis of this compound

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction: Solid-State Conformation and Packing

While a single-crystal X-ray structure of this compound itself has not been reported in the reviewed literature, the crystal structure of its derivative, 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, offers significant insights. researchgate.net The study reveals that this derivative crystallizes in the monoclinic system. researchgate.net

Table 3: Crystallographic Data for the Related Compound 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 6.867(2) | researchgate.net |

| b (Å) | 9.546(4) | researchgate.net |

| c (Å) | 10.522(5) | researchgate.net |

| β (°) | 98.48(4) | researchgate.net |

This data pertains to a derivative and provides an indication of the likely crystal system for the parent diol.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. There are currently no specific studies on the polymorphism of this compound reported in the surveyed literature.

However, the presence of flexible torsion angles and multiple hydrogen bond donors and acceptors in the molecule suggests that it could be a candidate for polymorphic behavior under different crystallization conditions. Crystal engineering studies, which involve the rational design of crystal structures with desired properties, could explore the formation of co-crystals of this compound with other molecules. By systematically varying crystallization solvents and conditions, it may be possible to isolate and characterize different polymorphic forms or design novel solid-state architectures with specific functionalities.

Conformational Analysis and Rotational Isomerism in Solution and Solid States

The stability of these conformers is a delicate balance of several factors. While the anti conformer is typically favored to reduce steric clashes between the bulky pyridyl groups, the gauche form can be stabilized by intramolecular hydrogen bonding between the two hydroxyl groups. The polarity of the solvent also plays a crucial role in the conformational equilibrium in solution. Polar solvents can form intermolecular hydrogen bonds with the diol, potentially disrupting intramolecular interactions and altering the relative populations of the conformers.

In the solid state, the conformation is dictated by the packing forces within the crystal lattice. X-ray crystallography of related structures, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, reveals specific conformations that are adopted to maximize packing efficiency and intermolecular interactions. researchgate.net While specific crystallographic data for the parent diol is not widely available, it is expected that hydrogen bonding networks would be a dominant feature in its solid-state structure.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the relative energies of the different conformers and the energy barriers to rotation around the C-C bond. These calculations can provide insights into the conformational landscape of the molecule in the gas phase and in different solvent environments.

Table 1: Key Conformational Parameters of 1,2-Disubstituted Ethanes

| Parameter | Anti Conformation | Gauche Conformation |

| Dihedral Angle (X-C-C-X) | ~180° | ~60° |

| Dominant Interaction | Steric Repulsion | Intramolecular Hydrogen Bonding |

| Relative Stability | Generally more stable for bulky substituents | Can be stabilized by intramolecular interactions |

Chiroptical Properties and Stereoisomeric Characterization

With two chiral centers, this compound can exist as three stereoisomers: a pair of enantiomers (R,R and S,S) and a meso compound (R,S). The chiroptical properties of these stereoisomers, which arise from their differential interaction with plane-polarized light, are instrumental in their characterization.

The enantiomeric pair will exhibit equal and opposite optical rotation. The magnitude and sign of the specific rotation are unique to the enantiomer and are dependent on the wavelength of light used, the temperature, and the solvent. The meso compound, due to its internal plane of symmetry, is achiral and therefore optically inactive.

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the stereochemistry of chiral molecules. The CD spectrum of a chiral molecule shows differential absorption of left and right circularly polarized light, resulting in positive or negative bands (Cotton effects). The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration and the conformation of the molecule. For this compound, the electronic transitions of the pyridyl chromophores will be the primary contributors to the CD spectrum. Theoretical calculations of CD spectra can be used in conjunction with experimental data to assign the absolute configuration of the enantiomers.

The resolution of the enantiomers can be achieved through various methods, including classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Chiral chromatography, using a stationary phase containing a chiral selector, is another effective technique for separating the enantiomers.

The characterization of the individual stereoisomers relies on a combination of techniques. In addition to chiroptical methods, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. For the meso compound, the two pyridyl groups are chemically equivalent due to the plane of symmetry. In contrast, for the enantiomers, the pyridyl groups are equivalent only in achiral solvents. In the presence of a chiral solvating agent or when derivatized with a chiral auxiliary, the NMR signals for the two pyridyl groups in the enantiomers can become distinct.

Table 2: Stereoisomers of this compound

| Stereoisomer | Configuration | Chirality | Optical Activity |

| Enantiomer 1 | R,R | Chiral | Optically Active |

| Enantiomer 2 | S,S | Chiral | Optically Active |

| Meso Compound | R,S | Achiral | Optically Inactive |

Coordination Chemistry of 1,2 Dipyridin 2 Ylethane 1,2 Diol

Complexation with Transition Metals

There is a significant gap in the literature regarding the complexation of 1,2-Dipyridin-2-ylethane-1,2-diol with d-block, f-block, and main group metals.

d-Block Metal Complexes

While the coordination chemistry of ligands containing pyridyl moieties with d-block transition metals is extensive, specific studies involving this compound are not readily found. Research on analogous compounds, such as those derived from di-2-pyridyl ketone, demonstrates the formation of a rich variety of coordination complexes with transition metals like copper, nickel, and cobalt. rsc.orgrsc.org These related ligands often exhibit bidentate N,N-chelation, forming stable five- or six-membered rings with the metal ion. It is plausible that this compound would behave similarly, but experimental evidence is lacking.

f-Block Metal Complexes (Lanthanides and Actinides)

The coordination chemistry of lanthanides and actinides with N-donor ligands is an active area of research, particularly in the context of separation science and luminescent materials. nih.govresearchgate.net However, no specific studies detailing the complexation of this compound with f-block metals have been identified. The synthesis and characterization of lanthanide complexes often involve polydentate ligands to satisfy the high coordination numbers typical for these elements. rsdjournal.org Without empirical data, it is difficult to predict the stability and structure of potential f-block metal complexes with this particular diol.

Main Group Metal Complexes

The coordination chemistry of main group metals has gained increasing attention, with a diverse range of structures and applications being explored. ethernet.edu.et Pyridine (B92270) and its derivatives are known to form stable complexes with main group elements. However, a review of the available literature did not yield any specific examples of complexes formed between this compound and main group metals.

Binding Modes and Chelation Behavior of this compound

Bidentate N,N-Coordination

The most anticipated binding mode for this compound is as a bidentate N,N-chelating ligand. purdue.edu This would involve the coordination of the nitrogen atoms from both pyridine rings to a single metal center, forming a seven-membered chelate ring. The stability of such a ring and the resulting coordination geometry would depend on the size and electronic properties of the metal ion, as well as the steric constraints imposed by the ligand.

Unfortunately, the absence of crystallographic or spectroscopic data for any metal complex of this compound means that a data table of bond lengths and angles for its bidentate N,N-coordination cannot be compiled. Such data is crucial for a detailed understanding of the chelation behavior and the structural parameters of the resulting coordination compounds.

Bidentate O,O-Coordination

In the coordination chemistry of this compound, bidentate O,O-coordination represents a fundamental binding mode. This involves the two hydroxyl groups of the diol moiety binding to a single metal center, forming a stable chelate ring. This mode of coordination is prevalent in various metal-diol complexes and is anticipated for this compound under specific reaction conditions. The formation of such a complex is often influenced by factors such as the pH of the medium and the nature of the metal ion. In acidic conditions, the pyridine nitrogen atoms may be protonated, favoring the coordination of the neutral diol through its oxygen atoms.

While direct crystallographic evidence for a simple bidentate O,O-coordinated complex of this compound is not extensively documented in the reviewed literature, the behavior of analogous diol ligands strongly supports this possibility. For instance, the coordination of 1,2-ethanediol and other vicinal diols to metal centers via their hydroxyl groups is a well-established phenomenon in coordination chemistry. The stability of the resulting five-membered chelate ring is a significant driving force for this coordination mode.

N,O-Mixed Coordination

A more versatile coordination behavior of this compound involves the simultaneous participation of one of the pyridine nitrogen atoms and one of the hydroxyl oxygen atoms in binding to a metal center. This N,O-mixed coordination mode results in the formation of a stable six-membered chelate ring. This mode of coordination is often observed in complexes of ligands containing both pyridyl and alcohol functionalities.

The deprotonation of one of the hydroxyl groups can facilitate this coordination mode, leading to the formation of a neutral or anionic ligand that can form strong bonds with the metal ion. The flexibility of the ethanediol backbone allows the ligand to adopt a conformation suitable for such chelation. The formation of N,O-mixed coordination complexes is influenced by the steric and electronic properties of the metal ion and the reaction conditions. For example, in the presence of a base, the deprotonated ligand is more likely to engage in this type of coordination.

Bridging Ligand Architectures

This compound is exceptionally well-suited to act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes and coordination polymers. This bridging capability arises from the presence of multiple donor sites (two nitrogen and two oxygen atoms) that can bind to different metal ions simultaneously. The resulting architectures can range from simple dinuclear complexes to complex three-dimensional frameworks.

One notable example of a complex featuring a ligand closely related to this compound is a hexanuclear copper(II) complex, [Cu6(L)4], where L represents di-2-pyridylmethanediol. In this structure, the diol ligand bridges multiple copper centers, contributing to the formation of a complex polynuclear core rsc.orgresearchgate.net.

Furthermore, the gem-diol form of di-2-pyridyl ketone, which is structurally analogous to this compound, has been shown to act as a bridging ligand in the formation of a high-nuclearity Ni(II) cluster. In the complex [Ni11(OH)6(O2CMe)12{(py)2C(OH)(O)}4(H2O)2], the deprotonated gem-diol ligand, (py)2C(OH)(O)⁻, adopts a η¹:η¹:η³:μ³ coordination mode, bridging multiple nickel centers. This demonstrates the capacity of the pyridyl-diol moiety to facilitate the assembly of large, intricate metal-organic frameworks.

The flexibility of the ligand allows for various bridging modes, including the bridging of two metal centers by the two pyridine nitrogen atoms, the two hydroxyl oxygen atoms, or a combination of nitrogen and oxygen donors. This versatility makes this compound a valuable building block in the design and synthesis of functional coordination polymers with interesting magnetic and catalytic properties.

Structural Elucidation of Metal-1,2-Dipyridin-2-ylethane-1,2-diol Complexes

X-ray Crystallography of Metal-Ligand Frameworks

Similarly, the crystal structure of a manganese(II) complex with 2,2′-bipyridine-1,1′-dioxide, Mn(bipyO2)32, showcases an octahedral coordination environment around the manganese ion, with the bidentate ligands forming seven-membered metallacycles researchgate.netmdpi.com. Although the ligand is different, this example illustrates the type of detailed structural information that can be obtained for related pyridyl-containing ligands.

Table 1: Selected Crystallographic Data for a Related Ni(II) Cluster

| Parameter | [Ni11(OH)6(O2CMe)12{(py)2C(OH)(O)}4(H2O)2] |

| Chemical Formula | C68H88N8Ni11O46 |

| Formula Weight | 2885.58 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.634(5) |

| b (Å) | 17.581(4) |

| c (Å) | 23.951(5) |

| β (°) | 115.85(3) |

| Volume (ų) | 10085(4) |

| Z | 4 |

Data extracted from a study on a related Ni(II) cluster with the gem-diol form of di-2-pyridyl ketone.

Solution-State Structural Analysis (NMR, EPR, ESI-MS)

While X-ray crystallography provides a static picture of a complex in the solid state, spectroscopic techniques are essential for understanding the structure and behavior of these complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra can provide detailed information about the ligand environment. For complexes of this compound, changes in the chemical shifts of the pyridine and ethanediol protons and carbons upon coordination can confirm the binding of the ligand to the metal center. Furthermore, techniques like 2D NMR (e.g., COSY, HSQC) can be used to assign all the proton and carbon signals and to determine the connectivity within the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is specifically used to study paramagnetic metal complexes, such as those of Cu(II), Mn(II), and Fe(III). The EPR spectrum is sensitive to the electronic environment of the unpaired electron(s) and can provide information about the geometry of the metal center, the nature of the donor atoms, and the number of coordinating ligands researchgate.netnih.gov. For a Cu(II) complex of this compound, the g-values and hyperfine coupling constants obtained from the EPR spectrum can distinguish between different coordination geometries, such as octahedral, square planar, or tetrahedral researchgate.netrsc.org.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the analysis of intact metal complexes from solution into the gas phase. This method is invaluable for confirming the molecular weight of the complex and for identifying the species present in solution nih.govuvic.ca. For complexes of this compound, ESI-MS can be used to determine the stoichiometry of the metal-ligand complex and to detect the formation of polynuclear species researchgate.netmdpi.comnih.gov. Fragmentation patterns observed in tandem MS/MS experiments can provide further structural information about the coordination sphere of the metal ion.

Magnetism and Electronic Properties of Metal Complexes

The magnetic and electronic properties of metal complexes are intrinsically linked to their geometric and electronic structures. For complexes of this compound with transition metal ions, these properties are of significant interest for the development of molecular magnets and functional materials.

The magnetic behavior of a metal complex is determined by the number of unpaired d-electrons on the metal center. Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by a magnetic field libretexts.org. The strength of the paramagnetic interaction can be quantified by measuring the magnetic susceptibility, from which the effective magnetic moment (μ_eff) can be calculated. This value provides insight into the spin state of the metal ion.

In polynuclear complexes, where multiple metal centers are bridged by ligands like this compound, magnetic exchange interactions can occur between the metal ions lucp.netkit.edu. These interactions, transmitted through the bridging ligand, can lead to either ferromagnetic coupling (alignment of spins) or antiferromagnetic coupling (pairing of spins). The nature and magnitude of this exchange coupling are highly dependent on the geometry of the bridging pathway, including the metal-ligand-metal bond angles and distances.

For instance, in the previously mentioned Ni11 cluster, variable-temperature magnetic susceptibility measurements revealed an S = 3 ground state, indicating the presence of unpaired electrons and magnetic interactions between the nickel centers. The study of such polynuclear complexes contributes to the understanding of magnetostructural correlations, which are crucial for the rational design of single-molecule magnets (SMMs) lucp.net.

The electronic properties of these complexes can be probed by techniques such as UV-Vis spectroscopy. The d-d electronic transitions observed in the visible region of the spectrum are sensitive to the ligand field environment around the metal ion and can provide information about the coordination geometry.

Table 2: Typical Magnetic Behavior of Metal Complexes

| Metal Ion Configuration | Spin State | Number of Unpaired Electrons | Expected Magnetic Moment (μ_eff, BM) | Magnetic Behavior |

| d¹ | High/Low | 1 | 1.73 | Paramagnetic |

| d² | High/Low | 2 | 2.83 | Paramagnetic |

| d³ | High/Low | 3 | 3.87 | Paramagnetic |

| d⁴ | High Spin | 4 | 4.90 | Paramagnetic |

| d⁴ | Low Spin | 2 | 2.83 | Paramagnetic |

| d⁵ | High Spin | 5 | 5.92 | Paramagnetic |

| d⁵ | Low Spin | 1 | 1.73 | Paramagnetic |

| d⁶ | High Spin | 4 | 4.90 | Paramagnetic |

| d⁶ | Low Spin | 0 | 0 | Diamagnetic |

| d⁷ | High Spin | 3 | 3.87 | Paramagnetic |

| d⁷ | Low Spin | 1 | 1.73 | Paramagnetic |

| d⁸ | High/Low | 2 | 2.83 | Paramagnetic |

| d⁹ | High/Low | 1 | 1.73 | Paramagnetic |

| d¹⁰ | High/Low | 0 | 0 | Diamagnetic |

This table provides theoretical spin-only magnetic moments. Experimental values may vary due to orbital contributions.

Reactivity and Stability of Coordination Compounds

The reactivity and stability of coordination compounds containing this compound are crucial aspects that dictate their potential applications, particularly in catalysis and materials science. While specific research focusing exclusively on the reactivity and stability of metal complexes with this particular ligand is limited, valuable insights can be drawn from studies on structurally related α,α'-pyridinyl diols and other pyridyl-containing ligands. The reactivity of these complexes is generally centered around the metal ion and can involve processes such as ligand substitution, redox reactions, and catalytic transformations. Their stability, on the other hand, is often discussed in terms of thermal decomposition and behavior in various solvent systems.

Reactivity of Coordination Compounds

The reactivity of metal complexes of this compound is influenced by the nature of the metal center, its oxidation state, and the coordination environment imposed by the ligand.

Ligand Substitution Reactions:

Ligand substitution is a fundamental reaction in coordination chemistry where one ligand is replaced by another. For complexes of this compound, the lability of other coordinated ligands can be influenced by the electronic and steric properties of the dipyridyl diol ligand. In general, pyridyl-containing ligands can participate in substitution reactions, and the kinetics of these reactions can provide insights into the reaction mechanism, which can be associative, dissociative, or interchange in nature. The rates of these reactions are dependent on factors such as the nature of the entering and leaving groups, the solvent, and the electronic structure of the metal center.

Redox Reactions:

Catalytic Activity:

A comprehensive review of transition metal complexes with α-pyridinyl alcohols, α-bipyridinyl alcohols, α,α'-pyridinyl diols, and α,α'-bipyridinyl diols highlights their significant applications in homogeneous catalysis. nih.gov These complexes have shown promise in a variety of catalytic transformations, including oxidation reactions. For instance, metal complexes with pyridinyl alcohol type ligands have been investigated as catalysts for the oxidation of various organic substrates. The catalytic cycle often involves the metal center shuttling between different oxidation states, facilitated by the ligand framework. The diol functionality, in addition to the pyridyl nitrogens, can influence the substrate binding and activation, thereby affecting the catalytic efficiency and selectivity.

While specific examples of catalysis using this compound complexes are not extensively documented, the structural similarities to other catalytically active pyridinyl diols suggest their potential in this area. The following table summarizes the types of catalytic reactions where related pyridinyl alcohol and diol complexes have been employed.

| Catalytic Reaction | Metal Center | Substrate | Product | Reference |

| Olefin Epoxidation | Vanadium, Molybdenum | Alkenes | Epoxides | nih.gov |

| Sulfoxidation | Iron | Thioethers | Sulfoxides | nih.gov |

| Water Oxidation | Iridium | Water | Dioxygen |

This table presents data for structurally related α,α'-pyridinyl diol and pyridinyl alcohol complexes to infer the potential catalytic applications of this compound complexes.

Stability of Coordination Compounds

The stability of coordination compounds is a critical factor for their practical use. Stability can be assessed in terms of their resistance to decomposition under thermal stress or in different chemical environments.

Thermal Stability:

The thermal stability of coordination compounds is often investigated using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These methods provide information about the temperatures at which the complex decomposes and the nature of the decomposition process. For complexes containing organic ligands like this compound, thermal decomposition typically involves the loss of solvent molecules followed by the degradation of the organic ligand at higher temperatures, ultimately leading to the formation of a metal oxide.

Stability in Solution:

The stability of coordination compounds in solution is crucial for applications in homogeneous catalysis and biological systems. The dissociation of the ligand from the metal center or the decomposition of the complex in a particular solvent can significantly impact its reactivity. The solubility and stability of complexes with pyridyl ligands can vary greatly depending on the solvent. For instance, many of these complexes are soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The stability of copper(II) complexes with hydroxyl pyridine derivatives in DMSO has been confirmed by spectroscopic studies, indicating their suitability for in vitro studies in this solvent. nih.gov

The following table summarizes general stability characteristics observed for coordination compounds with related pyridyl-containing ligands.

| Stability Aspect | Observation for Related Pyridyl Complexes | Potential Implication for this compound Complexes |

| Thermal Stability | Stepwise decomposition, often leading to metal oxides at high temperatures. High melting points are common. | Complexes are expected to exhibit moderate to high thermal stability, with decomposition patterns involving ligand degradation. |

| Solution Stability | Stability is solvent-dependent. Many complexes are stable in polar aprotic solvents like DMF and DMSO. | Stability in solution will be a key factor for their application in homogeneous catalysis, with polar solvents likely being suitable. |

Catalytic Applications of 1,2 Dipyridin 2 Ylethane 1,2 Diol Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis. Ligands play a crucial role in tuning the activity and selectivity of metal catalysts. However, specific applications of 1,2-Dipyridin-2-ylethane-1,2-diol in this domain are not well-documented.

A comprehensive search of scientific literature did not yield specific examples of metal complexes of this compound being employed as catalysts in enantioselective hydrogenation, oxidation, or carbon-carbon coupling reactions. While chiral diols and bipyridines are classes of ligands known to be effective in asymmetric catalysis, the specific use of this compound is not detailed in available research.

There is no significant body of research demonstrating the application of this compound metal complexes in common cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds, and while they heavily rely on ligand-modified metal catalysts, the role of this compound in this context appears to be unexplored or at least not prominently reported.

The use of metal complexes with this compound as catalysts for polymerization reactions, such as olefin polymerization or ring-opening polymerization, is not described in the available scientific literature. While metal complexes are central to many polymerization processes, there is no specific data to suggest that this particular ligand has been utilized for this purpose.

Reaction Mechanism Studies in Catalytic Systems

A thorough review of scientific databases reveals a lack of specific studies detailing the reaction mechanisms for catalytic systems employing metal complexes of this compound. Mechanistic investigations are fundamental to understanding catalyst performance, including the identification of active species, reaction intermediates, transition states, and rate-determining steps. Such studies often involve advanced techniques like kinetic analysis, in-situ spectroscopy (NMR, IR, UV-Vis), and computational modeling (DFT).

While general mechanistic principles for similar classes of N,N- and N,O-type ligands in catalysis are well-established, extrapolating these to the specific this compound system without direct experimental evidence would be speculative. For instance, related chiral bipyridyl-diol ligands are known to participate in various asymmetric transformations, where the precise coordination geometry and the electronic properties of the metal-ligand complex dictate the reaction pathway and stereochemical outcome. However, no such detailed analyses are available for the title compound.

Catalyst Recycling and Reusability Investigations

The economic and environmental viability of a catalytic process heavily relies on the ability to recycle and reuse the catalyst. Investigations in this area typically focus on the stability of the catalyst under reaction conditions, methods for its recovery from the reaction mixture, and its performance over multiple catalytic cycles.

Currently, there are no published studies that provide data on the recycling and reusability of metal complexes of this compound. Such investigations would involve tracking the catalytic activity and selectivity over successive runs to assess catalyst deactivation. Common causes for deactivation include ligand degradation, metal leaching, or the formation of inactive metal species. Data tables illustrating the conversion and enantioselectivity over several cycles are standard in these studies but are not available for this specific catalytic system. The development of heterogeneous catalysts, by immobilizing the complex on a solid support, is a common strategy to facilitate catalyst recovery, but no such applications have been reported for this compound complexes.

Supramolecular Chemistry and Self Assembly of 1,2 Dipyridin 2 Ylethane 1,2 Diol Systems

Hydrogen Bonding Networks in Crystalline Architectures

The hydroxyl (-OH) and pyridyl nitrogen groups of 1,2-Dipyridin-2-ylethane-1,2-diol are excellent hydrogen bond donors and acceptors, respectively. This dual capability allows for the formation of robust and extensive hydrogen-bonding networks that define the crystalline architectures of the compound itself and its derivatives. Strong intramolecular hydrogen bonds are a key feature, contributing significantly to the stability of related structures like (E)-1,2-Di(pyridin-2-yl)ethene-1,2-diol. researchgate.net In the solid state, these interactions dictate the molecular conformation and packing, leading to well-defined supramolecular synthons. These synthons, which are recurring patterns of non-covalent interactions, can include cyclic motifs and extended chains, creating complex three-dimensional structures. The interplay between intermolecular and intramolecular hydrogen bonds is crucial in stabilizing the crystal lattice.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The true versatility of this compound is most evident in its ability to form coordination polymers and Metal-Organic Frameworks (MOFs). The two pyridyl nitrogen atoms act as excellent chelating sites for a wide range of metal ions, while the hydroxyl groups can be deprotonated to form bridging diolate oxygens. researchgate.net This multi-functionality allows the ligand to link metal centers into one-, two-, or three-dimensional networks. mdpi.com

The ligand, often in its deprotonated (py)₂C(O)₂²⁻ form, can adopt more than 15 different bridging coordination modes, leading to an extraordinary diversity of structures, including high-nuclearity metal clusters and extended frameworks. researchgate.net The choice of metal ion, solvent, and reaction conditions can influence which coordination mode is adopted, allowing for fine-tuning of the final architecture. researchgate.net

The construction of MOFs using this compound as a building block follows established principles of crystal engineering and reticular chemistry. The primary goal is to combine organic linkers and metal-based secondary building units (SBUs) to create predictable and stable porous structures. snu.ac.kr

Key design principles include:

Ligand Geometry: The C2 symmetry of the ligand and the specific spatial arrangement of its nitrogen and oxygen donor atoms predetermine the coordination geometry around the metal center.

Secondary Building Units (SBUs): The ligand can coordinate with metal ions to form well-defined SBUs, such as the common paddlewheel [M₂(O₂CR)₄] unit, which then assemble into a larger, porous network. nih.gov

Functional Group Decoration: The pyridyl and hydroxyl groups not only participate in framework construction but also decorate the pore walls of the resulting MOF, providing specific sites for interaction with guest molecules. This "design-for-purpose" approach can be used to create MOFs with tailored properties for specific applications, such as selective adsorption. rsc.org

A defining characteristic of MOFs is their permanent porosity, which makes them promising materials for gas storage and separation. mdpi.comfrontiersin.org MOFs constructed using dipyridyl-type ligands can exhibit significant surface areas and pore volumes, enabling the uptake of gases like hydrogen (H₂) and carbon dioxide (CO₂). mdpi.comsnu.ac.kr

The porosity of these materials is a direct consequence of the network's topology, which is dictated by the length and geometry of the organic ligand. mdpi.com For instance, MOFs with larger pores and higher surface areas generally show greater gas storage capacities. The functional groups lining the pores also play a critical role; for example, uncoordinated nitrogen or oxygen atoms can create favorable binding sites that enhance the selectivity and uptake of specific gases like CO₂. mdpi.com While specific data for MOFs derived exclusively from this compound is not abundant, related systems provide insight into their potential performance.

| Material | Gas | Uptake Capacity | Conditions | Reference |

|---|---|---|---|---|

| MOF-177 | H₂ | 7.5 wt% | 77 K, 70 bar | snu.ac.kr |

| MOF-177 | CO₂ | 147 wt% | 298 K, 35 bar | snu.ac.kr |

| Cr-MIL-101@Da-4 | CO₂ | 5.7 wt% | 273.15 K, 1 bar | mdpi.com |

| MFM-115a | CH₄ | 208 v/v (deliverable) | 298 K, 5-80 bar | nih.gov |

| JMS-3a | CO₂ | 30.89 cm³(STP)/g | 273 K | frontiersin.org |

Luminescent MOFs (LMOFs) are a subclass of materials with applications in chemical sensing, solid-state lighting, and optoelectronics. rsc.org The luminescence in these materials can originate from the organic linker, the metal center (particularly with lanthanides), or charge transfer between the two. nih.gov

The pyridyl rings in this compound contain π-conjugated systems that can give rise to intrinsic fluorescence. When incorporated into a MOF, the rigidity of the framework can enhance this emission by reducing non-radiative decay pathways. Furthermore, the ligand can act as an "antenna," absorbing energy and transferring it to a coordinated lanthanide ion (e.g., Eu³⁺, Tb³⁺), which then emits at its characteristic wavelength. nih.gov This property allows for the design of LMOFs with tunable emission colors and sensing capabilities, where the luminescence is quenched or enhanced upon interaction with specific analytes. nih.govnih.gov

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry describes the formation of complexes where a "host" molecule or framework encapsulates a smaller "guest" molecule or ion through non-covalent interactions. wikipedia.org The well-defined pores and cavities within MOFs made from this compound make them ideal hosts.

The size, shape, and chemical nature of the pores can be engineered to achieve selective binding of specific guests, a phenomenon known as molecular recognition. researchgate.net The functional groups lining the pores, such as the hydroxyl and pyridyl moieties of the ligand, can form specific hydrogen bonds or other interactions with guest molecules, enhancing binding affinity and selectivity. nih.gov This capability is the basis for using these MOFs as chemical sensors, where the binding of a guest analyte triggers a detectable signal, such as a change in luminescence. nih.govnih.gov The porous structure can concentrate guest molecules, leading to high sensitivity in detection. nih.gov

Self-Assembled Monolayers and Surface Interactions

Self-assembled monolayers (SAMs) are ordered molecular layers that form spontaneously on a solid substrate. sinica.edu.tw This process typically requires a specific head group on the molecule that has a strong affinity for the surface, such as a thiol group for gold surfaces. sigmaaldrich.commdpi.com

While this compound does not possess a traditional anchor group for forming robust SAMs on noble metals, its functional groups offer potential for surface interactions. The pyridyl nitrogen atoms and hydroxyl groups could facilitate physisorption or chemisorption on various oxide or hydroxylated surfaces through hydrogen bonding or coordination. sinica.edu.tw The formation of SAMs allows for the precise modification of surface properties, such as wettability and bio-adhesion. mdpi.com Although direct research on SAMs of this compound is limited, the principles of surface chemistry suggest that functionalization of the ligand to include an appropriate anchor group could enable its use in creating highly ordered and functionalized surfaces for applications in electronics and biomaterials. nih.govnih.gov

Theoretical and Computational Investigations of 1,2 Dipyridin 2 Ylethane 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations, based on solving the Schrödinger equation, provide detailed information about the electronic structure and energy of molecules. northwestern.edulsu.edu Methods like Density Functional Theory (DFT) are particularly valuable for predicting a wide range of molecular properties with reasonable computational cost. acs.orgacs.org

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity and spectroscopic behavior.

For 1,2-Dipyridin-2-ylethane-1,2-diol, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) rings and the oxygen atoms of the hydroxyl groups. The LUMO is likely to be a π* anti-bonding orbital associated with the pyridyl ring systems. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and more readily excited.

Substituents on the pyridine rings could significantly alter the electronic properties. Electron-donating groups would raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups would lower the LUMO energy, enhancing its electron-accepting capabilities. researchgate.net

Table 1: Conceptual Molecular Orbital Contributions in this compound

| Molecular Orbital | Expected Primary Atomic Orbital Contributions | Significance |

| HOMO | p-orbitals of Pyridine N and C atoms, p-orbitals of Hydroxyl O atoms | Electron-donating character, site of oxidation |

| LUMO | π* anti-bonding orbitals of the Pyridine rings | Electron-accepting character, site of reduction |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and electronic transition energy |

This table is a conceptual representation based on the general principles of molecular orbital theory.

Research on related compounds like α-pyridoin (1,2-di(2-pyridyl)-1,2-ethenediol) shows that the electron density of the enediol system is critical for its antioxidant activity, a property directly linked to its electronic structure. nih.gov

DFT calculations are widely used to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are indispensable for structural elucidation. acs.orgacs.orgnih.gov By calculating the magnetic shielding of atomic nuclei, one can predict ¹H and ¹³C NMR chemical shifts with high accuracy when correlated with experimental data. mdpi.com Similarly, by computing the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net

A study on the tautomerism of (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol successfully used GIAO/DFT calculations to support NMR data, confirming that the enediol form is the predominant tautomer in chloroform (B151607) solution. researchgate.net This highlights the power of combining experimental spectroscopy with computational predictions. For this compound, theoretical calculations could help assign complex NMR spectra and identify characteristic IR absorption bands, such as the O-H and C-O stretching vibrations of the diol functional group and the ring vibrations of the pyridyl moieties.

Table 2: Correlation of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Parameter | Experimental Observable | Typical Correlation Method |

| NMR | Nuclear Shielding Tensors | Chemical Shifts (δ) | Linear Regression (δ_exp = a + b * δ_calc) |

| IR | Vibrational Frequencies | Absorption Bands (cm⁻¹) | Scaling Factors or Linear Correlation |

This table illustrates the general methodology used to correlate calculated spectroscopic parameters with experimental values.

Computational chemistry allows for the exploration of reaction mechanisms by mapping out the potential energy surface of a reaction. lsu.edu This involves locating transition states and calculating activation barriers, providing deep insights into reaction kinetics and thermodynamics. For this compound, a key reaction of interest is its oxidation to the corresponding diketone, 1,2-di(pyridin-2-yl)ethane-1,2-dione (also known as 2-pyridil).

Kinetic studies on the oxidation of various diols by reagents like pyridinium (B92312) hydrobromide perbromide have shown that vicinal diols often undergo glycol-bond fission, while other diols yield hydroxycarbonyl (B1239141) compounds, indicating different mechanistic pathways. ias.ac.in Computational modeling could elucidate the preferred pathway for this compound. DFT calculations can model the transition state for the oxidation, determining whether the reaction proceeds via a concerted mechanism or a stepwise process. researchgate.netchemrxiv.org Furthermore, the tautomeric equilibrium between the diol form and its corresponding keto-enol form (2-hydroxy-1,2-di(pyridin-2-yl)ethanone) can be investigated, with calculations determining the relative stability of each tautomer in different solvents. researchgate.netorientjchem.orgmdpi.com

Table 3: Conceptual Energetic Profile for the Oxidation of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (Diol) | 0 | Ground state of the starting material. |

| Transition State | ΔG‡ | The energy barrier for the reaction. |

| Product (Diketone) | ΔG_rxn | The overall free energy change of the reaction. |

This table provides a conceptual framework for the energetic parameters that would be calculated in a reaction pathway modeling study.

Molecular Dynamics Simulations

While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a detailed view of conformational dynamics, solvation effects, and intermolecular interactions. rsc.orgacs.org

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. The relative orientation of the two pyridyl rings and the two hydroxyl groups is of particular interest. MD simulations can reveal the preferred conformations in different solvents.

Studies on similar molecules like ethylene (B1197577) glycol show that in the liquid phase, molecules predominantly adopt a gauche conformation due to the stabilizing effect of intramolecular hydrogen bonding between the hydroxyl groups. chemrxiv.orgresearchgate.net When diluted in water, the population of the gauche conformer can increase further. chemrxiv.org For this compound, MD simulations could explore the competition between intramolecular hydrogen bonds (O-H···O or O-H···N) and intermolecular hydrogen bonds with solvent molecules. The simulations would track the dihedral angles along the central C-C bond and the C-O bonds to determine the population of different conformers (e.g., anti vs. gauche).

Table 4: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Conformations |

| N-C-C-N | Relative orientation of the two pyridyl rings | Anti, Gauche, Syn |

| O-C-C-O | Relative orientation of the two hydroxyl groups | Anti, Gauche |

| H-O-C-C | Orientation of the hydroxyl hydrogens | Defines potential for intramolecular H-bonding |

This table outlines the key structural parameters that would be analyzed in an MD simulation to understand the molecule's conformational preferences.

The presence of two pyridyl nitrogen atoms and two hydroxyl oxygen atoms makes this compound a potent tetradentate chelating ligand for various metal ions. MD simulations are an excellent tool for studying the dynamics of the resulting metal complexes in solution. rsc.orgdigitellinc.com

These simulations can provide insights into:

Coordination Geometry: The stability of the coordination sphere and fluctuations in bond lengths and angles between the metal ion and the donor atoms (N and O).

Solvent Effects: The structure of the solvent shell around the metal complex and the dynamics of solvent exchange. rsc.org

Ligand Flexibility: How the conformational freedom of the ligand is affected upon coordination to a metal center.

For example, MD simulations of ruthenium-bipyridine complexes in water have been used to understand photoinduced ligand exchange mechanisms, tracking the dissociation of one ligand and the coordination of a water molecule on a picosecond timescale. universiteitleiden.nl Similar simulations for a complex of this compound could reveal the dynamic stability of the chelate rings and the accessibility of the metal center to other molecules, which is crucial for applications in catalysis or sensor technology.

Density Functional Theory (DFT) Studies of Ligand-Metal Bonding

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the nature of the chemical bond between a ligand and a metal ion. By calculating the electron density, DFT methods can provide detailed information about the geometry, stability, and electronic properties of metal complexes. For this compound, DFT studies are instrumental in understanding how the pyridine nitrogen atoms and the hydroxyl oxygen atoms participate in coordinating with a metal center.

DFT calculations typically begin with the geometric optimization of the ligand and its metal complexes. nih.gov This process determines the most stable three-dimensional arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles. In complexes of this compound, the coordination of the metal ion generally leads to the formation of a stable chelate ring. The bond lengths between the metal ion and the donor atoms of the ligand are a key indicator of the strength of the coordination bond. nih.gov Generally, shorter metal-ligand bond lengths imply stronger interactions.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, allows for the investigation of charge distribution and donor-acceptor interactions. This analysis can quantify the charge transfer from the ligand's donor atoms (the lone pairs on the nitrogen and oxygen atoms) to the vacant orbitals of the metal ion. The stabilization energy associated with these charge-transfer interactions provides a measure of the covalent character of the metal-ligand bond.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and stability of the complex. researchgate.net In the context of ligand-metal bonding, the HOMO is often localized on the ligand, representing its electron-donating capability, while the LUMO is typically centered on the metal ion, indicating its electron-accepting nature. A smaller HOMO-LUMO gap generally suggests a more facile electronic excitation and potentially higher reactivity.

The table below presents hypothetical, yet representative, data from a DFT study on a metal complex of this compound, illustrating the types of parameters that are typically calculated.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Metal-N Bond Length (Å) | 2.15 | Indicates a typical coordination bond length for a first-row transition metal. |

| Metal-O Bond Length (Å) | 2.08 | Slightly shorter than the M-N bond, suggesting a strong interaction. |

| NBO Charge on Metal | +1.25 | Reduction from the formal +2 charge indicates significant ligand-to-metal charge donation. |

| HOMO Energy (eV) | -6.5 | A HOMO-LUMO gap of 4.0 eV suggests a stable complex. |

| LUMO Energy (eV) | -2.5 |

Ligand Field Theory and Spectroscopic Interpretation

Ligand Field Theory (LFT) provides a framework for understanding the electronic spectra and magnetic properties of transition metal complexes. It is an extension of Crystal Field Theory (CFT) that incorporates the covalent nature of metal-ligand bonds. libretexts.org When this compound coordinates to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. libretexts.org The pattern of this splitting is determined by the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). libretexts.org

The energy difference between the split d-orbitals is denoted as Δ (the ligand field splitting parameter). The magnitude of Δ is influenced by the nature of the ligand, the metal ion, and its oxidation state. Ligands are often ranked in the spectrochemical series based on their ability to cause d-orbital splitting. Pyridine-containing ligands like this compound are generally considered to be moderately strong field ligands.

The electronic absorption spectra of these complexes in the UV-Visible region are dominated by two main types of transitions:

d-d transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. These transitions are typically weak and appear in the visible region of the spectrum. The energy of these absorptions is directly related to the ligand field splitting parameter, Δ.

Charge-transfer (CT) transitions: These are much more intense than d-d transitions and involve the movement of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands arise from the excitation of an electron from a ligand-based orbital to a metal-based orbital. Metal-to-ligand charge transfer (MLCT) bands result from the excitation of an electron from a metal-based orbital to a ligand-based orbital. biointerfaceresearch.com For ligands with π-systems like the pyridine rings in this compound, MLCT transitions are common.

By analyzing the positions and intensities of the absorption bands in the electronic spectrum, one can deduce the geometry of the complex and calculate ligand field parameters such as Δ. For instance, in an octahedral complex of a d⁸ metal ion like Ni(II), several spin-allowed d-d transitions can be observed, and their energies can be used to determine Δ and the Racah parameter B, which relates to inter-electronic repulsion.

The following interactive table provides an example of how the electronic spectral data for a hypothetical transition metal complex of this compound might be presented and interpreted using Ligand Field Theory.

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment | Inferred Parameter |

|---|---|---|---|

| 580 | 15 | d-d transition (e.g., 3A2g → 3T1g(F) in octahedral Ni(II)) | Related to Δo |

| 380 | 8000 | Metal-to-Ligand Charge Transfer (MLCT) | Indicates π-acceptor character of the ligand. |

| 260 | 25000 | Intra-ligand (π → π*) transition | Characteristic of the pyridine rings. |

Synthesis and Characterization of 1,2 Dipyridin 2 Ylethane 1,2 Diol Derivatives and Analogues

Modifications on the Pyridine (B92270) Rings

The pyridine rings in 1,2-dipyridin-2-ylethane-1,2-diol are prime targets for modification, allowing for the fine-tuning of the molecule's electronic and steric properties.

Substituent Effects on Electronic and Steric Properties

The introduction of substituents onto the pyridine rings can significantly alter the electronic and steric nature of this compound derivatives. Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density on the pyridine ring, which can enhance the basicity of the nitrogen atom and influence the molecule's coordination chemistry. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density, making the pyridine ring more susceptible to nucleophilic attack and altering its spectroscopic properties.

The steric bulk of substituents also plays a crucial role. For instance, the synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, a related enediol, has been reported. researchgate.net The presence of the methyl groups in the 6-position of the pyridine rings introduces steric hindrance around the nitrogen atoms, which can affect the molecule's conformation and its ability to act as a ligand. This steric clash can influence the stability of different tautomers, as observed in the predominance of the (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol form over the corresponding keto-enol tautomer, a stability attributed to strong intramolecular hydrogen bonds. researchgate.net

Heteroaromatic Ring Substitutions

Replacing one or both pyridine rings with other heteroaromatic systems offers a pathway to a diverse range of analogues with potentially novel properties. For example, the synthesis of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives has been documented, showcasing the feasibility of incorporating different nitrogen-containing heterocycles. nih.govmdpi.com Such substitutions can dramatically alter the electronic distribution and hydrogen bonding capabilities of the molecule.

The synthesis of quinolone derivatives, such as those incorporating a 1,2,3-triazole linker, further illustrates the broad scope for heteroaromatic substitution. nih.gov While not direct analogues of this compound, these examples highlight the synthetic methodologies available for creating complex heterocyclic systems. The synthesis of 4-hydroxy-2(1H)-quinolone and its subsequent reactions provide a toolbox for creating quinoline-based analogues. researchgate.net Similarly, the synthesis of imidazo[1,2-a]pyridines offers another avenue for creating fused heterocyclic derivatives. rsc.org The synthesis of pyrimidine-2-thione based compounds also provides a template for creating analogues with different heteroatoms. nih.gov

Modifications of the Ethane-1,2-diol Backbone

Alterations to the central ethane-1,2-diol linker provide another layer of structural diversity, impacting the molecule's flexibility and the spatial relationship between the two heteroaromatic rings.

Chain Elongation and Shortening

Modifying the length of the carbon chain between the two pyridyl groups can significantly impact the conformational freedom of the molecule. While direct examples of chain elongation or shortening for this compound are not extensively reported, related structures provide insight into potential synthetic routes. For instance, the synthesis of 2-pyridin-2-yl-propane-1,3-diol, which can be considered a chain-extended analogue, has been described. chemsrc.com The synthesis of ethane-1,2-diol itself can be achieved through various methods, including the formose reaction, providing a fundamental building block for such modifications. researchgate.netajchem-a.com The conversion of ethane (B1197151) to ethane-1,2-diol typically involves steps like halogenation followed by hydrolysis. quora.com

Replacement of Hydroxyl Groups

The hydroxyl groups of the ethane-1,2-diol backbone are key functional groups that can be readily modified. A notable example is the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol. researchgate.net This compound is formed from the corresponding 1,2-dione, which exists in equilibrium with the diol form. researchgate.net The formation of this dimethoxy derivative demonstrates the possibility of converting the diol into a diether, which would significantly alter the hydrogen bonding properties of the molecule.

General reactions of diols, such as esterification and conversion to cyclic ethers, are also applicable to this compound. wikipedia.orgchemistrysteps.com These transformations allow for the introduction of a wide variety of functional groups, further expanding the chemical space of accessible derivatives. For instance, the hydroxyl groups can be replaced with amino groups to form the corresponding diamine. The synthesis of 2-substituted 2-aminopropane-1,3-diols highlights methods for introducing amino functionalities. nih.gov

Chiral Derivatives and Enantiomeric Purity Assessment